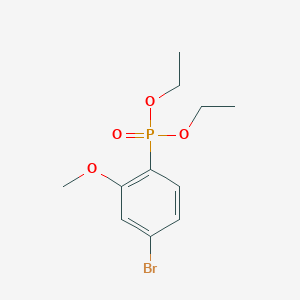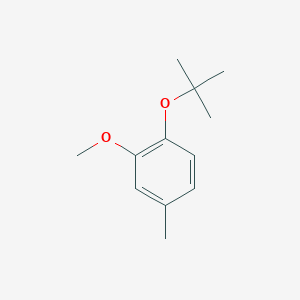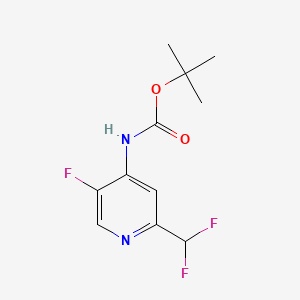
N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine: is a chemical compound that belongs to the class of Boc-protected amines The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine typically involves the protection of the amine group with a Boc group. One common method involves the reaction of 2-(difluoromethyl)-5-fluoropyridin-4-amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor has been shown to be effective for N-Boc protection reactions .
Analyse Chemischer Reaktionen
Types of Reactions: N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or a deep eutectic solvent like choline chloride/p-toluenesulfonic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds can be used.
Deprotection Reactions: Acidic reagents such as TFA or deep eutectic solvents are commonly used.
Major Products Formed:
Substitution Reactions: The major products are typically amides or other substituted derivatives.
Deprotection Reactions: The major product is the free amine, 2-(difluoromethyl)-5-fluoropyridin-4-amine.
Wissenschaftliche Forschungsanwendungen
N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: May be used in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine primarily involves its role as a protected amine. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and interact with molecular targets, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
N-Boc-2,3-dihydro-1H-pyrrole: Another Boc-protected amine with similar protective properties.
N-Boc-2-(2,6-dimethylphenoxy)-1-methylethylamine: A compound with a similar Boc-protected amine structure.
Uniqueness: N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine is unique due to the presence of both difluoromethyl and fluoropyridinyl groups, which can impart distinct chemical and biological properties compared to other Boc-protected amines.
Eigenschaften
Molekularformel |
C11H13F3N2O2 |
|---|---|
Molekulargewicht |
262.23 g/mol |
IUPAC-Name |
tert-butyl N-[2-(difluoromethyl)-5-fluoropyridin-4-yl]carbamate |
InChI |
InChI=1S/C11H13F3N2O2/c1-11(2,3)18-10(17)16-7-4-8(9(13)14)15-5-6(7)12/h4-5,9H,1-3H3,(H,15,16,17) |
InChI-Schlüssel |
NBMRSPQQQWMIQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



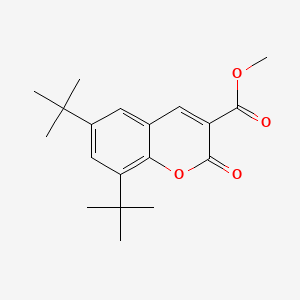
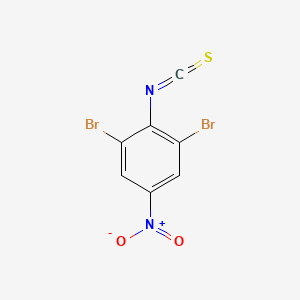

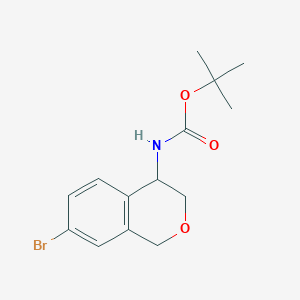



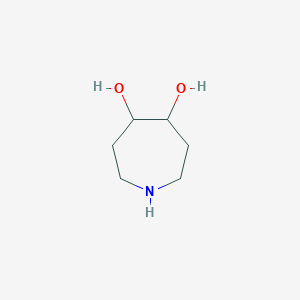
![cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine](/img/structure/B13689558.png)
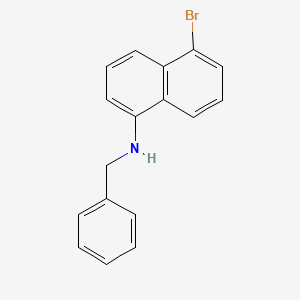
![2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13689573.png)
